1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Description
BenchChem offers high-quality 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(methoxymethyl)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXYANQIKCARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
13C NMR analysis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Technical Analysis: C NMR of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Executive Summary & Analytical Challenge
The structural verification of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene presents a specific analytical challenge: the superimposition of large Heteronuclear Spin-Spin Coupling (
Unlike standard proton-decoupled
-
Scalar Coupling (
) magnitude: Identifying the distance from the fluorine atom ( , , , ). -
Electronic Deshielding: Separating the inductive effects of the Nitro group from the resonance effects of the Fluorine.[1]
Structural Context & Electronic Environment
To accurately assign the spectrum, we must first map the electronic environment.[1] The molecule consists of three distinct domains:[1]
-
The Fluorine Core (C1): The site of maximum coupling and inductive withdrawal.[1]
-
The Nitro-Activated Ortho Position (C2): Highly deshielded by the nitro group but shielded by the ortho-fluorine effect.[1]
-
The Methoxymethyl Tail (C4, C7, C8): A benzylic system that provides reliable aliphatic anchors.[1]
Atom Numbering Scheme (for this analysis)
The F Coupling Hierarchy
The diagnostic power of this spectrum lies in the C-F coupling constants.[1] These are not interferences; they are "molecular rulers" measuring the distance of carbon atoms from the fluorine nucleus.[1]
| Coupling Type | Bond Distance | Typical Value (Hz) | Diagnostic Feature |
| 1 Bond (Ipso) | 255 – 265 Hz | Massive splitting; unmistakable doublet.[1] | |
| 2 Bonds (Ortho) | 17 – 22 Hz | Distinct doublet; identifies C2 and C6.[1] | |
| 3 Bonds (Meta) | 4 – 10 Hz | Small doublet; identifies C3 and C5.[1] | |
| 4 Bonds (Para) | 2 – 4 Hz | Very small doublet (often broadened); identifies C4.[1] |
Predicted Chemical Shifts & Assignment Data
The following data represents the calculated chemical shifts based on substituent additivity rules (Silverstein/Pretsch models) corrected for steric inhibition of resonance in ortho-substituted nitrobenzenes.
Aromatic Region (115 – 160 ppm)[1]
| Carbon | Environment | Predicted Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| C1 | C-F (Ipso) | 154.0 – 159.0 | Doublet | ~262 Hz | Most downfield doublet; largest |
| C2 | C- | 136.0 – 139.0 | Doublet | ~20 Hz | Deshielded by |
| C4 | C-Alkyl (Para) | 134.0 – 136.0 | Doublet | ~3 Hz | Quaternary; very small splitting.[1] |
| C5 | Ar-CH (Meta) | 129.0 – 131.0 | Doublet | ~8 Hz | Typical aromatic region; meta-coupling. |
| C3 | Ar-CH (Meta) | 124.0 – 126.0 | Doublet | ~8 Hz | Shielded relative to C5 due to ortho- |
| C6 | Ar-CH (Ortho) | 116.0 – 118.0 | Doublet | ~21 Hz | Most shielded aromatic signal (Ortho to F).[1] |
Aliphatic Region (50 – 75 ppm)[1]
| Carbon | Environment | Predicted Shift ( | Multiplicity | Coupling ( | Notes |
| C7 | Benzylic | 71.0 – 73.0 | Singlet* | < 1 Hz | May show broadening due to long-range coupling.[1] |
| C8 | Methoxy | 58.0 – 59.0 | Singlet | 0 Hz | Characteristic methoxy signal. |
*Note: While technically a doublet due to
Structural Assignment Workflow (Logic Map)
The following diagram illustrates the logical decision tree for assigning the aromatic carbons, distinguishing them based on coupling magnitude and chemical shift.
Caption: Decision tree for assigning aromatic carbons based on C-F coupling constants (
Experimental Protocol
To ensure valid data, particularly for the quaternary carbons (C1, C2, C4) which often suffer from long relaxation times (
Method: Quantitative C NMR (Proton Decoupled)
-
Solvent: Chloroform-d (
) is standard.-
Alternative: If solubility is poor, use DMSO-
. Note that DMSO will shift signals slightly downfield and may obscure the C4 signal if it overlaps with the solvent multiplet (~39.5 ppm), though this is unlikely for this molecule.[1]
-
-
Concentration: Prepare a solution of 30-50 mg in 0.6 mL solvent. High concentration is critical for detecting the split quaternary signals.[1]
-
Pulse Sequence: zgpg30 (standard power-gated decoupling).
-
Relaxation Delay (
): Set seconds. -
Scans: Minimum 1024 scans (approx. 1 hour) to resolve the
coupling on C4.
Validation Workflow
-
Run
F NMR first: Confirm a single fluorine species. If multiple F peaks exist, the C spectrum will be uninterpretable due to mixture splitting.[1] -
Run DEPT-135:
Mechanistic Insight: The "Roof Effect" Warning
In high-field NMR (400 MHz+), the spectra usually appear first-order.[1] However, be aware of the Roof Effect (second-order perturbation) on the C3 and C5 carbons.[1]
While C3 and C5 are chemically distinct, their shifts are relatively close. If the difference in their chemical shifts (
-
Mitigation: This is rarely an issue for
C due to the large spectral width, but it confirms the assignment if observed in the corresponding H NMR spectrum.[1]
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for additivity rules and coupling constants).
-
Reich, H. J. (2024).[1]
C NMR Coupling Constants. University of Wisconsin-Madison. (Authoritative source for C-F coupling ranges).[1] -
ChemicalBook. (2024).[1] 4-Fluoronitrobenzene
C NMR Spectrum. (Reference analogue for C1/C2 splitting patterns).[1] -
Molbank. (2018).[1] Synthesis and Characterization of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. (Synthesis and NMR data for a closely related structural analogue).[1]
Technical Guide: Stability and Storage of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
This guide outlines the technical stability profile, degradation mechanisms, and storage protocols for 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS 1259838-59-9).
The content is structured for researchers requiring high-integrity handling of this intermediate, which possesses dual reactivity: nucleophilic aromatic substitution (SNAr) susceptibility due to the ortho-nitrofluorobenzene core, and oxidative liability at the benzylic ether position.
Chemical Identity & Structural Vulnerabilities
To implement effective storage, one must first understand the molecular "pain points" of the compound. This molecule is not inert; it is an activated electrophile designed for reactivity, which dictates its instability.
| Feature | Specification |
| Chemical Name | 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene |
| CAS Number | 1259838-59-9 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 201.15 g/mol |
| Core Scaffold | o-Nitrofluorobenzene (Activated Aryl Fluoride) |
| Functional Group | Benzylic Methyl Ether (-CH₂OCH₃) |
Critical Reactivity Profile
The stability of this compound is compromised by two primary mechanisms:
-
Activated SNAr Reactivity: The nitro group at the ortho position is strongly electron-withdrawing. This pulls electron density from the ring, making the carbon-fluorine bond highly susceptible to nucleophilic attack. Water (hydrolysis) or ubiquitous laboratory nucleophiles (amines, thiols) can displace the fluorine atom.
-
Benzylic Oxidation: The methylene group (-CH₂-) bridging the aromatic ring and the methoxy group is "benzylic." Benzylic positions are prone to radical autoxidation in the presence of oxygen and light, potentially degrading the ether to an aldehyde or carboxylic acid.
Degradation Mechanisms
Understanding how the molecule fails allows us to prevent it. The following Graphviz diagram details the specific chemical pathways that must be inhibited during storage.
Figure 1: Primary degradation pathways. The red arrows indicate the most likely failure modes: hydrolysis of the activated fluorine and oxidation of the benzylic ether.
Storage & Handling Protocols
Based on the degradation mechanisms above, the following protocol is mandatory for maintaining purity >98% over extended periods.
The "Golden Standard" Storage Conditions
| Parameter | Condition | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers kinetic energy, significantly slowing the rate of SNAr hydrolysis and radical oxidation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent benzylic autoxidation. Argon is preferred as it is heavier than air. |
| Humidity | Desiccated (<10% RH) | Prevents hydrolysis. The C-F bond is labile; atmospheric moisture is sufficient to initiate degradation over months. |
| Light | Amber Glass / Foil Wrap | Nitro compounds are photosensitive. UV light can induce nitro-to-nitrite rearrangements or radical formation. |
| Container | Teflon-lined Screw Cap | Avoids leaching from rubber septa. Glass vials are required; avoid plastics that may be permeable to moisture. |
Handling Workflow (Self-Validating System)
To ensure the protocol is followed, use this logic flow for every interaction with the compound.
Figure 2: Handling workflow designed to eliminate condensation, the #1 cause of degradation for refrigerated hygroscopic or hydrolytically unstable compounds.
Quality Control & Analytical Monitoring
Do not assume stability; verify it. Routine re-analysis is recommended every 6 months.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
-
Expected Impurities:
-
Hydrolysis Product: Elutes earlier (more polar due to phenolic -OH).
-
Oxidation Product: Elutes earlier (carboxylic acid is polar).
-
1H-NMR Diagnostics (Identity Check)
Use NMR to quickly validate the integrity of the functional groups.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals to Monitor:
-
Benzylic Protons (-CH₂-): Look for a singlet around δ 4.5 - 4.8 ppm . Splitting or shifting indicates oxidation.
-
Methoxy Protons (-OCH₃): Singlet around δ 3.3 - 3.5 ppm .
-
Aromatic Region: The coupling pattern of the protons adjacent to Fluorine is complex. Loss of F-coupling indicates hydrolysis to phenol.
-
Safety & Toxicology (HSE)
-
GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).
-
Specific Hazard: As a nitro-aromatic, this compound may exhibit energetic properties upon heating. While not a polynitro explosive, o-nitro compounds can decompose exothermically.
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle HF and NOx generation).
References
-
National Institutes of Health (NIH). (2020). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33. (Discusses oxidative instability of benzylic methoxymethyl groups). Retrieved February 18, 2026, from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols: Methoxymethyl (MOM) and Benzyl Ethers. Retrieved February 18, 2026, from [Link]
Methodological & Application
nucleophilic aromatic substitution reactions of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Application Note: Optimizing SNAr Functionalization of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Executive Summary
This guide details the chemoselective functionalization of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS: 350-24-3 equivalent derivative) via Nucleophilic Aromatic Substitution (SNAr). This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, due to the presence of the ortho-nitro activating group and the versatile methoxymethyl (MOM) ether handle.
Key Technical Insight: The reaction relies on the high electronegativity of the fluorine atom combined with the strong inductive (-I) and mesomeric (-M) withdrawal of the ortho-nitro group.[1] This specific electronic arrangement lowers the energy barrier for the formation of the Meisenheimer complex, allowing for rapid substitution under mild conditions while preserving the acid-sensitive MOM ether.
Mechanistic Profiling & Chemical Logic
The "Ortho-Nitro" Effect
Unlike electrophilic aromatic substitution, where fluorine is a deactivator, in SNAr, fluorine is often the most reactive halogen.
-
Inductive Stabilization: The ortho-nitro group pulls electron density away from the ring carbon bonded to fluorine.[1]
-
Transition State: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate.
-
Leaving Group Paradox: Although F- is a poorer leaving group than Cl- or Br- in SN2 reactions, the rate-determining step in this SNAr is the attack of the nucleophile, not the bond breaking. Therefore, the F-substituted substrate reacts significantly faster.
Pathway Visualization
Figure 1: Reaction pathway demonstrating the addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.
Experimental Protocols
Solvent & Base Selection Matrix
The choice of solvent is critical. Dipolar aprotic solvents are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.
| Solvent | Polarity | Reaction Rate | Workup Difficulty | Recommendation |
| DMSO | High | Fast (Excellent) | High (High BP) | Preferred for difficult amines |
| DMF | High | Fast | Moderate | Standard Choice |
| Acetonitrile | Moderate | Moderate | Low (Easy evap) | Good for scale-up |
| THF | Low | Slow | Low | Not Recommended |
Protocol A: Amination (C-N Bond Formation)
Target: Synthesis of aniline derivatives (e.g., morpholine or piperazine displacement).
Reagents:
-
Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 eq)
-
Nucleophile: Secondary amine (1.1 – 1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq) or K2CO3 (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in MeCN (5 mL per mmol).
-
Addition: Add the base (DIPEA) followed by the amine nucleophile dropwise at room temperature (RT).
-
Note: The reaction is exothermic. For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition.
-
-
Reaction: Stir at RT. Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.
-
Typical Time: 1–4 hours.[2]
-
Optimization: If conversion is <50% after 2 hours, heat to 50°C. Avoid temperatures >80°C to prevent degradation of the MOM ether.
-
-
Workup (MOM-Safe):
-
Dilute reaction mixture with EtOAc.
-
Wash with Water (x2) and Brine (x1).
-
Critical:Do NOT wash with 1M HCl. Strong aqueous acids can hydrolyze the MOM ether to the alcohol. If amine removal is required, use a saturated NH4Cl wash (mildly acidic, pH ~5) or rely on column chromatography.
-
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.
Protocol B: Etherification (C-O Bond Formation)
Target: Synthesis of biaryl ethers or alkoxy derivatives.
Reagents:
-
Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 eq)
-
Nucleophile: Alcohol (R-OH) (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)
-
Solvent: THF or DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH in anhydrous THF/DMF at 0°C.
-
Alkoxide Formation: Add the alcohol (R-OH) dropwise. Stir for 15–30 mins at 0°C until H2 evolution ceases.
-
Displacement: Add a solution of the fluoro-substrate in minimal THF/DMF dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to RT. Stir for 2–6 hours.
-
Quench: Carefully quench with saturated NH4Cl solution (cold).
-
Workup: Extract with Et2O or EtOAc. Dry and concentrate.
Process Safety & Troubleshooting
Hazard Analysis
-
Thermal Runaway: SNAr reactions are exothermic. On scales >5g, active cooling is mandatory during reagent addition.
-
HF Generation: The byproduct is HF (neutralized by base). Ensure waste streams are treated as fluoride-contaminated.
-
Nitro Compounds: Potentially explosive if distilled to dryness at high heat.
Optimization Decision Tree
Figure 2: Troubleshooting workflow for optimizing yield and conversion.
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[3] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
- Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on SNAr kinetics and Meisenheimer complexes).
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Source for MOM ether stability data: Stable to pH 4-12). Link
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions. Nature, 537, 223–227. (Mechanistic insights into F vs Cl leaving groups). Link
- Roh, K. R., et al. (2009). Regioselective SNAr reaction of 2,4-difluoronitrobenzene. Tetrahedron Letters, 50(26), 3566-3568.
Sources
Application Note: Selective Reduction of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
This Application Note and Protocol guide is designed for researchers and process chemists targeting the selective reduction of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene .
The specific structural challenges of this molecule—an aryl fluoride susceptible to hydrodefluorination and a benzylic ether moiety susceptible to hydrogenolysis—require a deviation from standard palladium-catalyzed hydrogenation.
Executive Summary & Strategic Analysis
The transformation of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene to its corresponding aniline is a critical step in the synthesis of fluorinated bioactive scaffolds. While nitro reduction is a standard organic transformation, this substrate presents a "Selectivity Triad" that disqualifies many common protocols.
The Selectivity Triad (Challenges)
-
Nitro Reduction: Requires sufficient reducing power to convert
. -
Aryl Fluoride Stability: The fluorine atom at the ortho position (relative to the nitro group) is activated. Under standard Pd/C hydrogenation or harsh metal-hydride conditions, hydrodefluorination is a significant side reaction.
-
Benzylic Ether Integrity: The methoxymethyl group (
) functions as a benzyl methyl ether. Standard catalytic hydrogenation (Pd/C, ) is the textbook method for cleaving benzylic ethers. Preserving this group requires avoiding standard hydrogenolysis conditions.
Recommendation:
-
Primary Protocol (Chemical): Iron-mediated reduction (Fe/NH
Cl).[1][2][3] This method is chemically orthogonal to both aryl halides and benzylic ethers, offering the highest chemoselectivity. -
Secondary Protocol (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C). If hydrogenation is required for process reasons, sulfided platinum inhibits the hydrogenolysis of C-F and C-O bonds.
Decision Logic & Pathway Selection
The following decision tree illustrates the logic for selecting the appropriate protocol based on available equipment and scale.
Figure 1: Decision matrix for protocol selection emphasizing the avoidance of Pd/C to preserve the benzylic ether.
Protocol A: Iron/Ammonium Chloride Reduction (Recommended)
Type: Chemical Reduction (Bechamp-type modification) Mechanism: Single Electron Transfer (SET) Selectivity: >99% for Nitro group; inert to F and Benzyl Ether.
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6][7] | Role | Specification |
| Substrate | 1.0 | Reactant | >98% Purity |
| Iron Powder | 5.0 | Reductant | 325 mesh (activated) |
| Ammonium Chloride | 5.0 | Electrolyte/Buffer | Solid, technical grade |
| Ethanol (or MeOH) | 10 Vol | Solvent | Technical grade |
| Water | 2.5 Vol | Co-solvent | Deionized |
| Ethyl Acetate | - | Extraction | ACS Grade |
Step-by-Step Methodology
1. Activation of Iron (Optional but Recommended):
-
Why: Commercial iron powder often has an oxide layer that slows initiation.
-
Step: Wash iron powder with 2% HCl for 1 minute, filter, wash with water, then ethanol/ether, and dry. Alternatively, use excess iron (5-10 equiv) without activation.
2. Reaction Setup:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv) in Ethanol/Water (4:1 ratio) .
-
Add Ammonium Chloride (5.0 equiv).[3]
-
Begin stirring vigorously.[8] The reaction is heterogeneous; good mixing is crucial.
3. Reduction:
-
Add Iron Powder (5.0 equiv) in portions over 5 minutes to avoid sudden exotherms.
-
Heat the mixture to Reflux (approx. 75-80°C) .
-
Monitoring: Monitor by TLC or HPLC every 30 minutes.
4. Workup:
-
Cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with Ethanol or Ethyl Acetate.
-
Concentration: Remove the bulk of the ethanol under reduced pressure.
-
Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with Brine, dry over anhydrous
, and concentrate.[9]
5. Purification:
-
The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (Hexane/EtOAc).
Protocol B: Sulfided Platinum Hydrogenation (Scalable Alternative)
Type: Catalytic Hydrogenation Mechanism: Surface-catalyzed Hydrogenation Selectivity: High (Sulfur poisons high-energy sites responsible for hydrogenolysis).
Materials & Reagents
| Reagent | Loading | Role | Specification |
| Substrate | 1.0 | Reactant | >98% Purity |
| 5% Pt(S)/C | 2-5 wt% | Catalyst | Sulfided Platinum on Carbon |
| Hydrogen ( | 1-3 bar | Reductant | Balloon or Parr Shaker |
| Ethyl Acetate | 10 Vol | Solvent | Avoids transesterification |
Step-by-Step Methodology
1. Catalyst Loading (Safety Critical):
-
Caution: Dry noble metal catalysts can be pyrophoric.
-
Weigh 5% Pt(S)/C (2–5 wt% relative to substrate) into a reaction vessel under an inert atmosphere (Nitrogen/Argon).
-
Wet the catalyst with a small amount of Ethyl Acetate or Toluene.
2. Reaction Setup:
-
Dissolve 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene in Ethyl Acetate.
-
Add the substrate solution to the catalyst slurry.
-
Seal the vessel.[8]
3. Hydrogenation:
-
Purge the vessel: Nitrogen (3x)
Hydrogen (3x). -
Pressurize to 1–3 bar (15–45 psi) .
-
Stir at Room Temperature (20–25°C) .
-
Note: Heating is rarely required and increases the risk of defluorination.
4. Monitoring:
-
Monitor hydrogen uptake. Once uptake ceases, check by HPLC.
-
Critical Check: Look for the des-fluoro byproduct (M-18) or de-benzylated byproduct (M-14 loss from ether cleavage).
5. Workup:
-
Filter through Celite under an inert atmosphere (keep catalyst wet to prevent ignition).
-
Concentrate filtrate to yield the target aniline.[1]
Analytical Validation & QC
To validate the success of the reaction, compare the starting material and product using the following markers.
HPLC/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%
95%). -
Detection: UV at 254 nm.
| Compound | Expected Change | Mass Spec (ESI+) |
| Starting Material | Late eluting (Non-polar) | |
| Product | Earlier eluting (Polar amine) | |
| Impurity A (Defluoro) | Very similar to Product | |
| Impurity B (Alcohol) | More polar (Ether cleaved) |
NMR Validation ( NMR in )
-
Nitro (Start): No exchangeable protons. Protons ortho to
are descaled (downfield). -
Aniline (Product): Appearance of broad singlet at
3.5–5.0 ppm ( ). Upfield shift of aromatic protons due to electron-donating effect of the amine. -
Methoxymethyl: Confirm the singlet for
( 3.3 ppm) and singlet for ( 4.4 ppm) remain intact.
Safety & Handling
-
Exotherm Control: The reduction of nitro compounds is highly exothermic (
500 kJ/mol). On large scales (Protocol A), add iron in portions. On hydrogenation scales (Protocol B), control pressure and cooling. -
Iron Waste: The iron sludge from Protocol A can be pyrophoric if dried completely in the presence of organics. Keep wet until disposal.
-
Hydrogenation: Ensure all vessels are grounded to prevent static discharge when handling dry catalysts.
References
-
Bechamp Reduction Variants
-
Selective Reduction (Fe/NH4Cl)
-
Catalytic Hydrogenation Selectivity
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-144. Link
-
-
Sulfided Platinum Protocols
-
Dovell, F. S., & Greenfield, H. (1965). Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts. Journal of the American Chemical Society, 87(12), 2767–2768. Link
-
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
reaction of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene with amines
Application Note: Optimizing SNAr Amination of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Abstract & Core Directive
This guide details the nucleophilic aromatic substitution (SNAr) of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene with primary and secondary amines. Unlike simple halobenzenes, this substrate features an ortho-nitro group that dramatically accelerates reactivity via Meisenheimer complex stabilization, while the para-methoxymethyl group serves as a robust, non-participating handle for downstream functionalization.
Key Technical Insight: The reaction is driven by the high electronegativity of the fluorine atom (increasing ipso-carbon electrophilicity) rather than the strength of the carbon-halogen bond. Consequently, fluoride is the superior leaving group compared to chloride or bromide in this specific manifold.
Mechanistic Insight: The "Why" Behind the Protocol
To optimize this reaction, one must understand the rate-determining step (RDS). In SNAr reactions of activated aryl fluorides, the RDS is the initial nucleophilic attack, not the departure of the leaving group.
-
Activation: The ortho-nitro group withdraws electron density via resonance (-M effect) and induction (-I effect), making the C-F bond highly electrophilic.
-
Addition: The amine attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
Elimination: Aromaticity is restored by the ejection of the fluoride ion.[1]
-
Role of Methoxymethyl: Located para to the fluorine, the methoxymethyl (-CH2OCH3) group exerts a weak inductive electron-donating effect (+I). While this slightly deactivates the ring compared to a 4-H or 4-NO2 analog, it does not significantly hinder the reaction. Crucially, the benzylic ether linkage is stable under the basic SNAr conditions, preventing side reactions common with esters or acyl chlorides.
Figure 1: Reaction Mechanism & Pathway[2]
Caption: The reaction proceeds via a high-energy Meisenheimer complex. The ortho-nitro group is critical for stabilizing the negative charge density.[2]
Experimental Protocols
Protocol A: Standard High-Throughput Method (DMF/DMSO)
Best for: Difficult amines, sterically hindered substrates, or initial screening.
Reagents:
-
Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol) and K2CO3 (2.0 mmol).
-
Solvate: Add DMF (3.0 mL, 0.33 M concentration). Note: High concentration accelerates bimolecular reactions.
-
Addition: Add the amine (1.2 mmol) dropwise.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 2–4 hours.
-
Anilines/Hindered Amines: Heat to 60–80°C for 4–12 hours.
-
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (high Rf) should disappear; the product is usually more polar and colored (yellow/orange).
-
Workup (Precipitation): Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The product typically precipitates as a bright yellow/orange solid.
-
Isolation: Filter the solid, wash with water to remove DMF, and dry under vacuum.
Protocol B: Green Chemistry Method (2-MeTHF or Cyrene)
Best for: Process scale-up, sustainability compliance, and easier solvent removal.
Reagents:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene (Dihydrolevoglucosenone).
-
Base: Aqueous NaOH (2M) or solid K2CO3.
Step-by-Step:
-
Dissolve substrate (1.0 mmol) in 2-MeTHF (4.0 mL).
-
Add amine (1.2 mmol) and solid K2CO3 (2.0 mmol).
-
Heat to reflux (80°C) for 6–12 hours. Note: 2-MeTHF separates easily from water.
-
Workup: Add water (5 mL). Separate the organic layer.[1][3][4] Extract aqueous layer once with 2-MeTHF.
-
Evaporation: Dry organics over MgSO4 and concentrate.
Optimization & Critical Variables
The choice of solvent and base dramatically impacts reaction kinetics. Refer to the table below for selection criteria.
| Variable | Option | Pros | Cons | Recommendation |
| Solvent | DMSO/DMF | Fastest rates; excellent solubility. | High boiling point; difficult to remove; toxic. | Use for small-scale/medicinal chemistry. |
| EtOH/iPrOH | Green; easy workup (evaporation). | Slower rates; nucleophilic competition (rare with F). | Use for highly reactive aliphatic amines. | |
| Cyrene | Sustainable; high polarity.[5] | Viscous; expensive. | Use for "Green" compliance. | |
| Base | DIPEA | Homogeneous; easy to handle. | Expensive; difficult to remove traces. | Use for kinetic studies. |
| K2CO3 | Cheap; heterogeneous (easy removal). | Slower kinetics (surface area dependent). | Standard choice for scale-up. | |
| Temp | 25°C | Cleanest profile. | Slow for anilines. | Start here for primary alkyl amines. |
| 80°C+ | Ensures completion. | Risk of ether cleavage (low); impurity formation. | Required for secondary/aryl amines. |
Workflow Visualization
Figure 2: Experimental Workflow (Protocol A)
Caption: Standardized workflow ensuring safety and high purity isolation.
Troubleshooting & Safety
-
Issue: Low Conversion.
-
Cause: Fluoride leaving group accumulation can inhibit reaction or form HF salts.
-
Fix: Ensure adequate base (K2CO3) is present to scavenge HF. Increase temperature to 80°C.
-
-
Issue: Hydrolysis (Phenol formation).
-
Cause: Wet solvent (water acts as a nucleophile).
-
Fix: Use anhydrous DMF/DMSO. Keep the reaction sealed.
-
-
Safety Warning:
-
Fluoronitrobenzenes are known skin sensitizers and potential mutagens. Always handle in a fume hood with double nitrile gloves.
-
The reaction with primary amines can be exothermic . Add amine slowly at room temperature before heating.
-
References
-
Solvent Effects in SNAr: Acevedo, O., & Jorgensen, W. L. (2004).[6] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884.
-
Green Solvents (Cyrene): Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[7] Chemical Communications, 50, 9650-9652.
-
General SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[8] Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412.[8]
- Ortho-Nitro Activation: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Contextual grounding for ortho-effect).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. azom.com [azom.com]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. air.unimi.it [air.unimi.it]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Heterocycle Synthesis from 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Executive Summary
This guide details the strategic utilization of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (referred to herein as Compound 1 ) as a divergent scaffold for synthesizing fused heterocyclic systems.
Compound 1 possesses a unique "Push-Pull-Protect" architecture:
-
The "Pull" (Nitro): Activates the ortho-fluorine for Nucleophilic Aromatic Substitution (
). -
The "Push" (Fluoro): A labile leaving group enabling rapid derivatization with amines, alcohols, or thiols.
-
The "Protect" (Methoxymethyl ether - MOM): A masked benzylic alcohol that is stable to basic
conditions but can be selectively deprotected later for further functionalization (e.g., solubility enhancement or conjugation).
This application note provides validated protocols for converting Compound 1 into Benzimidazoles and Benzoxazinones , two privileged scaffolds in kinase inhibitors and GPCR ligands.
Strategic Analysis & Chemo-selectivity
The Divergent Pathway
The synthesis relies on a "Displace-Reduce-Cyclize" sequence. The high electrophilicity of the C-F bond allows for mild displacement conditions, preserving the acid-sensitive MOM group.
Figure 1: Divergent synthesis pathways. The choice of nucleophile in the first step dictates the final heterocyclic core.
Critical Handling of the MOM Group
The methoxymethyl (MOM) ether is stable to bases (NaOH,
-
Operational Rule: Avoid acidic workups below pH 4.
-
Preferred Reductant: Sodium Dithionite (
) or Iron/Ammonium Chloride ( ) are superior to to ensure MOM retention.
Protocol A: Synthesis of 1-Substituted Benzimidazoles
Mechanism:
Reaction Scheme
-
Step 1 (
): Compound 1 + Primary Amine ( ) o-nitroaniline. -
Step 2 (Cyclization): o-nitroaniline + Aldehyde (
) + Benzimidazole.
Materials
-
Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv)
-
Nucleophile: Primary amine (e.g., Benzylamine, 1.1 equiv)
-
Cyclization Partner: Aldehyde (e.g., Benzaldehyde, 1.2 equiv)
-
Reductant: Sodium Dithionite (
, 3.0 equiv) -
Solvents: DMSO (Step 1), Ethanol/Water (Step 2)
Step-by-Step Procedure
Step 1: Nucleophilic Displacement
-
Dissolve Compound 1 (500 mg, 2.5 mmol) in DMSO (5 mL).
-
Add DIPEA (1.2 equiv) followed by the primary amine (1.1 equiv).
-
Stir at 60°C for 2 hours . Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a yellow/orange spot (Rf ~0.4).
-
Workup: Pour into ice water (20 mL). Filter the yellow precipitate (o-nitroaniline). Wash with water.[3] Dry under vacuum.[3] Yield is typically >90%.[4]
Step 2: One-Pot Reductive Cyclization
-
Suspend the o-nitroaniline intermediate (1.0 equiv) in Ethanol (10 mL).
-
Add the aldehyde (1.2 equiv).
-
Prepare a solution of
(3.0 equiv) in Water (5 mL). Add this dropwise to the ethanol suspension. -
Heat the mixture to reflux (80°C) for 4–6 hours .
-
Observation: The yellow color of the nitro compound will fade as the cyclization proceeds.
-
-
Workup: Cool to room temperature. Add dilute aqueous ammonia (
) to adjust pH to ~8 (crucial to keep benzimidazole neutral and MOM intact). -
Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine.
-
Dry over
, filter, and concentrate. -
Purification: Flash chromatography (DCM/MeOH 95:5).
Data Summary
| Parameter | Value | Notes |
| Overall Yield | 65–80% | Two steps |
| Reaction Time | ~8 Hours | 2h ( |
| MOM Stability | Excellent | No acid hydrolysis observed |
| Key Byproduct | Bisulfite adducts | Removed during basic workup |
Protocol B: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-3-ones
Mechanism:
Reaction Scheme
-
Step 1: Compound 1 + Glycine Ethyl Ester
N-(2-nitro-4-methoxymethylphenyl)glycine ethyl ester. -
Step 2: Reduction (
) Spontaneous intramolecular amidation Benzoxazinone.
Materials
-
Substrate: Compound 1 (1.0 equiv)
-
Nucleophile: Glycine Ethyl Ester Hydrochloride (1.2 equiv)
-
Base: Potassium Carbonate (
, 2.5 equiv - extra base needed to free the salt) -
Reductant: Iron Powder (5.0 equiv) + Ammonium Chloride (
, 5.0 equiv) -
Solvents: DMF (Step 1), Ethanol/Water (Step 2)
Step-by-Step Procedure
Step 1: Displacement with Amino Ester
-
Dissolve Compound 1 (2.5 mmol) in DMF (5 mL).
-
Add
(2.5 equiv) and Glycine Ethyl Ester HCl (1.2 equiv). -
Heat to 80°C for 3 hours .
-
Note: The reaction may turn deep orange/red.
-
-
Workup: Pour into water. Extract with EtOAc. The product is an orange oil or solid. Do not saponify the ester (avoid strong base/heat).
Step 2: Reductive Lactamization
-
Dissolve the intermediate ester in Ethanol (15 mL) and Water (4 mL).
-
Add
(5.0 equiv) and Iron Powder (5.0 equiv). -
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. The residue often crystallizes upon standing or trituration with diethyl ether.
-
Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc 1:1).
Troubleshooting & Optimization
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Loss of MOM Group | Acidic conditions during workup or reduction. | Switch from |
| Incomplete | Amine nucleophile is too bulky or weak. | Increase temp to 100°C; use DMSO as solvent; switch base to |
| Benzimidazole N-Oxide formation | Incomplete reduction before cyclization. | Increase dithionite equivalents (up to 4.0 equiv) or reaction time. |
| Hydrolysis of Ester (Protocol B) | Aqueous base used in Step 1 workup was too strong/hot. | Perform Step 1 workup with cold water; extract quickly. |
Pathway Visualization (Graphviz)
Figure 2: Mechanistic flow from substrate to heterocycle. The stability of the MOM group must be maintained throughout the Reduction and Cyclization phases.
References
-
Yang, D., et al. (2005).[9] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.
-
BenchChem Technical Support. (2025). "Methoxymethyl (MOM) Ether Protecting Group: Stability and Deprotection." BenchChem Application Guides.
-
Hanan, E. J., et al. (2010).[10] "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010(18), 2759-2764.
-
Mal, A., et al. (2018).[11] "Synthesis of 3,4-Dihydro-1,4-benzoxazine derivatives." Journal of Organic Chemistry, 83(15), 7907-7918.
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[12] (Standard Reference for MOM stability data).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 5. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US8183385B2 - SNAR process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 9. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 12. MOM Ethers [organic-chemistry.org]
Strategic Manipulation of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene: Protecting Group Architectures for Heterocyclic Synthesis
Executive Summary
The scaffold 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene represents a high-value "lynchpin" intermediate in medicinal chemistry, particularly for the synthesis of benzimidazoles, quinoxalines, and indole derivatives. Its utility stems from the ortho-nitro activation of the fluorine atom, enabling rapid nucleophilic aromatic substitution (
This guide details the orthogonal protecting group strategies required to manipulate this scaffold. We address the specific challenge of preserving the methoxymethyl (benzyl methyl ether) moiety during nitro reduction and define the precise order of operations to maximize yield and purity.
Strategic Analysis & Reactivity Profile
Successful utilization of this scaffold requires understanding the electronic push-pull relationship between its three functional groups:
-
Fluorine (C-1): Highly activated for
displacement by the ortho-nitro group.-
Critical Rule: Perform substitution before nitro reduction. Reducing the nitro group to an aniline (
) turns the ring electron-rich, effectively deactivating the fluorine toward nucleophilic attack.
-
-
Nitro Group (C-2): Acts as a "masked" aniline. It serves two roles: activating the fluorine and preventing oxidation of the nitrogen until the appropriate synthetic stage.
-
Methoxymethyl Group (C-4): This is chemically a benzyl methyl ether (
). Unlike a standard MOM ether ( ), this moiety is robust against acidic hydrolysis but susceptible to Lewis acids (e.g., ) and catalytic hydrogenolysis.
The "Order of Operations" Flowchart
The following decision tree illustrates the critical path for functionalizing this scaffold without protecting group collision.
Figure 1: Strategic workflow ensuring F-activation is utilized before ring deactivation.
Protocol 1: Nucleophilic Displacement ( )
Objective: Displace the fluorine with an amine, thiol, or alkoxide nucleophile while the ring is electron-deficient.
Mechanism & Rationale
The ortho-nitro group stabilizes the Meisenheimer complex intermediate. The methoxymethyl group at the para position (relative to the nitro) is electronically neutral/slightly donating but does not significantly impede the reaction.
Experimental Protocol
Reagents: Nucleophile (1.1 equiv),
-
Dissolution: Dissolve 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv) in anhydrous DMF (
). -
Addition: Add the nucleophile (e.g., morpholine, primary amine) followed by
. -
Reaction: Heat to
for 2–4 hours. Monitor by LCMS for disappearance of starting material ( parent ion). -
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over . -
Note: If using a chiral amine nucleophile, racemization is rare under these mild basic conditions.
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without cleaving the benzylic ether.
The Compatibility Challenge
Standard catalytic hydrogenation (
Recommended Strategy: Dissolving Metal Reduction (Iron or Zinc).
Experimental Protocol (Fe/ )
-
Setup: Suspend the nitro-intermediate (from Protocol 1) in a mixture of EtOH/
(3:1). -
Activation: Add
(5.0 equiv) and Iron powder (5.0 equiv, 325 mesh). -
Reflux: Heat to
with vigorous stirring for 1–3 hours.-
Visual Cue: The reaction typically turns from yellow/orange to a dark rust/brown slurry.
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.
-
Purification: The filtrate is concentrated. The resulting aniline is often pure enough for the next step.
Data Comparison: Reducing Agents
| Reagent | Nitro Reduction | Benzyl Ether Stability | Recommendation |
| Excellent | Poor (Risk of Cleavage) | Avoid | |
| Good | Excellent | Good alternative | |
| Excellent | Excellent | Primary Choice | |
| Good | Good | Secondary Choice |
Protocol 3: Orthogonal Amine Protection
Objective: Protect the newly formed aniline to allow manipulation of the benzylic ether or other functional groups.
Strategy Selection
-
Boc (tert-butyloxycarbonyl): Best for basic stability. Labile to TFA/HCl.
-
Cbz (benzyloxycarbonyl): Stable to acid, labile to hydrogenation. Risk: Hydrogenolysis of Cbz might also clip the benzylic ether.[1]
-
Ac (Acetyl): Very stable, but requires harsh conditions (strong acid/base) to remove.
Recommendation: Boc-protection is preferred as it is orthogonal to the conditions required to cleave the benzylic ether (
Experimental Protocol (Boc-Protection)
-
Reaction: Dissolve the aniline intermediate in THF. Add
(1.2 equiv) and DMAP (0.1 equiv). Heat to if sterically hindered. -
Workup: Standard aqueous workup.
-
Result: You now have a Boc-protected aniline with the methoxymethyl ether intact.
Protocol 4: Benzylic Ether Cleavage (Optional)
Objective: Convert the methoxymethyl ether (
The Lewis Acid Approach
Since this is a benzyl methyl ether, it requires a Lewis Acid for cleavage. Boron Tribromide (
Experimental Protocol
-
Conditions: Dissolve the fully protected substrate in anhydrous
at . -
Addition: Add
( in , 2–3 equiv) dropwise. -
Warming: Allow to warm to
over 1 hour. -
Mechanism Note:
will complex with the ether oxygen.-
Outcome A: Aqueous quench typically yields the Benzyl Alcohol (
). -
Outcome B: If the reaction is run longer or warmed to RT, the bromide ion may displace the activated complex, yielding the Benzyl Bromide (
), which is a potent electrophile.
-
-
Safety:
reacts violently with moisture. Quench with at before adding water.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[2]
-
Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions of the Aromatic Ring." Chem. Rev.1951, 49, 273–412.
activation by nitro groups). -
Silva, C.; et al. "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[3] Chem. Eur. J.2013 .[4] (Mechanistic insight into benzyl ether cleavage).
-
Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Lett.[1]1984 , 25, 839-842.
Sources
Application Note: Palladium-Catalyzed C–F Activation & Cross-Coupling of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Executive Summary
This guide details the methodology for performing Palladium-catalyzed cross-coupling reactions on 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene . While aryl fluorides are traditionally considered inert in Pd-catalysis due to the high bond dissociation energy of the C–F bond (~116 kcal/mol), the presence of the ortho-nitro group significantly activates the C–F bond, rendering it susceptible to oxidative addition.
Critical Distinction: Researchers must distinguish between Nucleophilic Aromatic Substitution (SNAr) and Pd-Catalyzed Coupling .
-
SNAr: Used for forming C–N, C–O, or C–S bonds (using amines, alkoxides, thiols). No Palladium is required.
-
Pd-Catalyzed Coupling (Suzuki/Stille): Required for forming C–C bonds (using boronic acids or stannanes). This is the focus of this guide.
Substrate Profile
| Feature | Chemical Implication |
| C–F Bond (C1) | The electrophilic handle.[1] Activated by the o-NO₂ group. |
| Nitro Group (C2) | Electron-withdrawing group (EWG). Lowers LUMO energy, facilitating oxidative addition or SNAr. |
| MOM Ether (C4) | Methoxymethyl ether. Acid-sensitive protecting group. Stable to basic coupling conditions (Suzuki). |
Mechanistic Insight & Causality
The success of this reaction relies on the "Ortho-Effect" of the nitro group. Standard aryl fluorides (e.g., fluorobenzene) do not undergo oxidative addition with Pd(0) under standard conditions. However, the strong electron-withdrawing nature of the nitro group creates a dipole that weakens the C–F bond and stabilizes the transition state for the metal insertion.
The Pathway: SNAr vs. Pd-Catalysis
The primary challenge is preventing the "background" reaction where the base (used in Suzuki coupling) acts as a nucleophile, displacing the fluoride before the Palladium can insert.
Figure 1: Kinetic competition between Pd-catalyzed C-F activation (Green) and background SNAr (Red).
Experimental Protocols
Protocol A: Suzuki-Miyaura C–C Coupling (Defluorinative Arylation)
Objective: Replace the Fluorine atom with an Aryl group. Scope: Synthesis of biaryls where the nitro-group is retained for downstream reduction.
Materials
-
Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2 mol%) + PCy₃ (4.8 mol%)
-
Expert Note: Electron-rich, bulky phosphines (like PCy₃ or XPhos) facilitate the difficult oxidative addition into the C–F bond.
-
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (anhydrous)
-
Note: Avoid hydroxide bases (NaOH, KOH) to minimize SNAr hydrolysis of the fluoride to the phenol.
-
-
Solvent: Toluene/Dioxane (4:1) or DMF (anhydrous).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Reagent Loading: Add the nitro-fluoro substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and base (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) in a glovebox or under a strong counter-flow of Argon.
-
Solvent & Degassing: Add anhydrous Toluene/Dioxane (0.2 M concentration). Sparge with Argon for 10 minutes.
-
Why? Oxygen kills the active Pd(0) species and promotes homocoupling of the boronic acid.
-
-
Reaction: Seal the vessel. Heat to 100–110 °C for 12–24 hours.
-
Monitoring: Check via TLC or LCMS. The starting material (fluoride) should disappear. If a new spot appears that matches the phenol (hydrolysis), the base is too strong or the solvent is wet.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Validation (Expected Results):
| Parameter | Expectation |
|---|---|
| Conversion | >90% (if anhydrous) |
| Selectivity | >15:1 (Coupling vs. Hydrolysis) |
| MOM Stability | Intact (unless acid was introduced) |
Protocol B: Diagnostic "Base-Only" Control (Mandatory)
Before running the Pd-reaction, you must verify that your base does not consume the starting material via SNAr.
-
Dissolve 10 mg of substrate in the chosen solvent (e.g., DMF).
-
Add the chosen base (e.g., Cs₂CO₃).[2]
-
Heat to 100 °C for 1 hour without Palladium .
-
Analyze:
-
If SM remains intact: Proceed to Protocol A.
-
If SM converts to a new spot (Phenol/Ether): Switch Base to KF or K₃PO₄, or switch solvent to Toluene (less polar solvents suppress SNAr).
-
Troubleshooting & Optimization
Low Yield / Unreacted Starting Material
-
Cause: C–F bond is too strong; oxidative addition failed.
-
Solution: Switch to a more electron-rich ligand system.
-
Recommendation:BrettPhos or RuPhos precatalysts. These are designed for difficult oxidative additions.
-
Alternative: Use Ni(COD)₂ / PCy₃ . Nickel is often superior to Palladium for C–F activation due to its smaller atomic radius and higher affinity for fluorine.
-
SNAr Side Products (Phenols/Ethers)
-
Cause: Solvent contains water (forming OH⁻) or the solvent itself is nucleophilic (e.g., alcohols).
-
Solution: Use strictly anhydrous solvents. Switch from DMF (polar aprotic, accelerates SNAr) to Toluene or Xylene (non-polar, suppresses SNAr).
MOM Group Cleavage
-
Cause: Acidic impurities in the boronic acid or workup.
-
Solution: Ensure the reaction mixture remains basic/neutral. Do not use HCl during the workup; use saturated NH₄Cl or water.
References
-
Mechanism of C-F Activation: Widdowson, D. A., & Wilhelm, R. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society.[1] Link
-
Nitro-Activation Specifics: Burgess, K., et al. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. Chemical Communications.[1] Link
-
General Suzuki Guide: Molander, G. A. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link
-
Substrate Properties: Sigma-Aldrich Product Sheet. 1-Fluoro-4-methoxy-2-nitrobenzene derivatives. Link
Sources
Process Development & Scale-Up Guide: Synthesis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene , a critical intermediate often utilized in the development of radiotracers and kinase inhibitors.
While direct nitration of 4-fluorobenzyl methyl ether is theoretically possible, it suffers from poor regioselectivity, favoring the 3-nitro isomer due to the stronger directing effect of the alkyl group compared to the fluorine. To ensure 100% regiochemical fidelity and avoid difficult downstream isomer separations, this guide utilizes a stepwise functional group transformation starting from the commercially available 4-fluoro-3-nitrobenzoic acid .
Key Process Advantages
-
Regiocontrol: The starting material locks the nitro group in the correct position relative to the fluorine.
-
Scalability: Avoids the use of pyrophoric lithium aluminum hydride (LiAlH₄) and gaseous diborane (B₂H₆).
-
Green Chemistry: Utilizes Phase Transfer Catalysis (PTC) for the methylation step, reducing solvent waste and eliminating the need for sodium hydride (NaH).
Retrosynthetic Analysis & Strategy
The target molecule is characterized by a 1,2,4-substitution pattern. The decision to proceed via the benzoic acid reduction route is driven by the "E-Factor" (waste minimization) and purity requirements.
Logical Pathway:
-
Starting Material: 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4).[1][2]
-
Transformation 1 (Reduction): Chemoselective reduction of the carboxylic acid to the benzyl alcohol without reducing the nitro group or defluorinating the ring.
-
Transformation 2 (Etherification): O-Methylation of the benzyl alcohol.
Synthetic Route Visualization
Figure 1: Stepwise synthetic route ensuring regiochemical purity.
Detailed Experimental Protocols
Step 1: Chemoselective Reduction via Mixed Anhydride
Objective: Reduce the carboxylic acid to the alcohol while preserving the nitro group. Methodology: Activation with ethyl chloroformate followed by reduction with sodium borohydride. This method is safer than Borane-THF on a kilogram scale.
Reagents:
-
4-Fluoro-3-nitrobenzoic acid (1.0 equiv)[2]
-
Ethyl chloroformate (1.1 equiv)
-
N-Methylmorpholine (NMM) or Triethylamine (1.1 equiv)
-
Sodium Borohydride (NaBH₄) (2.5 equiv)
-
Solvent: Tetrahydrofuran (THF) (anhydrous)
Protocol:
-
Activation: Charge a reactor with 4-fluoro-3-nitrobenzoic acid and THF (10 vol). Cool to 0°C.
-
Add NMM dropwise, maintaining internal temperature (IT) < 5°C.
-
Add ethyl chloroformate dropwise over 30 minutes. A white precipitate (NMM·HCl) will form. Stir for 1 hour at 0°C to ensure mixed anhydride formation.
-
Filtration (Optional but Recommended): For cleaner scale-up, filter off the amine salts under inert atmosphere. If not filtering, proceed to the next step cautiously.
-
Reduction: Prepare a solution of NaBH₄ in water (or add solid NaBH₄ if using ethanol/THF mix, though water/THF is safer for quenching). Critical: Add the mixed anhydride solution slowly to the NaBH₄ solution (inverse addition) at 0–5°C.
-
Quench: After 2 hours, carefully quench with 1N HCl until pH ~3.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: 85–92%.
Step 2: O-Methylation via Phase Transfer Catalysis (PTC)
Objective: Convert the benzyl alcohol to the methyl ether. Methodology: Williamson ether synthesis using a biphasic system (Toluene/Water) with a quaternary ammonium salt catalyst. This avoids the use of NaH and anhydrous DMF, significantly lowering the safety risk profile.
Reagents:
-
4-Fluoro-3-nitrobenzyl alcohol (1.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv) [Note: Dimethyl Sulfate (DMS) can be substituted for cost, but MeI is cleaner for purification]
-
Sodium Hydroxide (30% aq. solution) (3.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv)
-
Solvent: Toluene
Protocol:
-
Charge: Load the reactor with 4-fluoro-3-nitrobenzyl alcohol, Toluene (8 vol), and TBAB.
-
Base Addition: Add the 30% NaOH solution. The mixture will form two phases.
-
Alkylation: Cool to 15°C. Add Methyl Iodide dropwise.
-
Safety: MeI is volatile and toxic. Use a closed system with a scrubber.
-
-
Reaction: Warm to ambient temperature (20–25°C) and stir vigorously. High agitation speed is critical for PTC efficiency. Monitor by HPLC (Target < 0.5% starting material).
-
Workup: Separate phases. Wash the organic (Toluene) layer with water, then 1N HCl (to remove amine traces from TBAB), then brine.
-
Isolation: Concentrate the toluene layer. The product usually solidifies or presents as a heavy oil. Recrystallize from Heptane/IPA if necessary.
-
Yield Expectation: 90–95%.
Process Safety & Scale-Up Critical Parameters
Thermal Hazard Management
Nitro compounds possess high decomposition energies. Before scaling beyond 100g, Differential Scanning Calorimetry (DSC) must be performed on the intermediate and final product.
| Parameter | Hazard | Mitigation |
| Mixed Anhydride Formation | Exothermic reaction. | Control addition rate of ClCOOEt; maintain T < 5°C. |
| NaBH₄ Reduction | Hydrogen gas (H₂) evolution. | Ensure reactor venting is sized for max gas release rate. Use inverse addition. |
| Methyl Iodide | High toxicity; low boiling point (42°C). | Use chilled condensers; scrubber with amine solution. |
| Nitro-aromatic | Potential shock sensitivity (low risk here, but verify). | Avoid distilling to dryness at high temperatures (>100°C). |
Process Flow Diagram (Unit Operations)
Figure 2: Unit operation flow for the two-step synthesis.
Quality Control & Analytical Standards
For drug development applications, the following specifications are recommended:
-
Appearance: Pale yellow solid/oil.
-
Purity (HPLC): > 98.0% (Area %).
-
Impurity A (Regioisomer): Not detected (due to synthetic route).
-
Impurity B (Benzyl Alcohol): < 0.5%.
-
Residual Solvents: Toluene < 890 ppm; THF < 720 ppm.
HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (Nitro group absorption).
References
-
Reduction of Benzoic Acids via Mixed Anhydrides
-
Phase Transfer Catalysis (Methylation)
- Technique: "Williamson Ether Synthesis under PTC Conditions."
-
Source: Freedman, H. H., & Dubois, R. A. "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 1975.
-
Starting Material Data (4-Fluoro-3-nitrobenzoic acid)
-
Source: PubChem Compound Summary for CID 68006.
-
-
Safety of Nitro Compounds
-
Source: "Bretherick's Handbook of Reactive Chemical Hazards."
-
Sources
- 1. Manufacturers of 4-Fluoro-3-nitrobenzoic acid, 98%, CAS 453-71-4, F 4885, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 2. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
Application Note: High-Efficiency SNAr Protocol for 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Executive Summary
This technical guide details the optimized protocol for Nucleophilic Aromatic Substitution (SNAr) utilizing 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene as the electrophilic scaffold.
While generic SNAr conditions exist, this substrate presents a specific electronic profile: it relies solely on ortho-nitro activation, lacking the synergistic para-activation found in more reactive congeners (e.g., 2,4-dinitrofluorobenzene). Consequently, reaction kinetics are heavily dependent on solvent polarity and nucleophile hardness. This protocol addresses these constraints to maximize yield, minimize hydrolysis byproducts, and ensure scalability for drug discovery campaigns.
Mechanistic Insight & Substrate Analysis[1][2]
The Ortho-Nitro Effect
The reaction proceeds via a two-step addition-elimination mechanism.[1] The rate-determining step (RDS) is the initial nucleophilic attack, forming the anionic Meisenheimer complex.
-
Fluorine vs. Chlorine: Unlike SN1/SN2 reactions where iodine/bromine are superior leaving groups, SNAr favors Fluorine . The high electronegativity of fluorine lowers the energy of the LUMO at the ipso-carbon, accelerating the formation of the Meisenheimer complex.
-
The Activating Group: The nitro group at the ortho position (C2) is critical. It stabilizes the negative charge of the intermediate through resonance.[1] The para-methoxymethyl group (-CH2OMe) is electronically neutral to slightly withdrawing (inductive) but does not offer resonance stabilization for the incoming nucleophile.
Structural Stability (The Methoxymethyl Handle)
The -CH2OMe moiety is a robust benzylic ether. It is stable under the basic conditions of SNAr but serves as a strategic "handle" for downstream medicinal chemistry:
-
Base Stability: High (Compatible with K2CO3, Cs2CO3, DIPEA).
-
Acid Sensitivity: Susceptible to cleavage by strong Lewis acids (e.g., BBr3) or hydrogenation, allowing for late-stage diversification.
Reaction Pathway Visualization
Caption: The SNAr addition-elimination pathway. The high electronegativity of Fluorine accelerates the k1 step.
Experimental Design Strategy
Solvent Selection
The choice of solvent is the primary driver of reaction rate.
| Solvent | Polarity (Dielectric) | Reaction Rate | Workup Difficulty | Recommendation |
| DMSO | High | Fastest | High (High BP, water soluble) | Primary Choice for difficult nucleophiles. |
| DMF | High | Fast | Moderate (Water soluble) | Good alternative to DMSO. |
| NMP | High | Fast | High (Hard to remove) | Use only if DMSO/DMF fail. |
| MeCN | Moderate | Slow | Low (Volatile) | Use for highly reactive amines only. |
| THF | Low | Very Slow | Low | Generally avoid for this substrate. |
Base Selection
-
Inorganic Bases (K2CO3, Cs2CO3): Preferred for phenols, thiols, and non-volatile amines. Cesium is recommended if solubility is an issue.
-
Organic Bases (DIPEA, TEA): Preferred for amine nucleophiles to maintain a homogeneous phase.
Standard Operating Procedure (SOP)
Objective: Synthesis of N-substituted-4-(methoxymethyl)-2-nitroaniline derivatives. Scale: 1.0 mmol (Adaptable to gram scale).
Materials
-
Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Solvent: Anhydrous DMSO (Concentration: 0.2 M).
Step-by-Step Protocol
-
Preparation:
-
Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.
-
Purge with Nitrogen or Argon.[2]
-
-
Addition:
-
Add 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (185 mg, 1.0 mmol).
-
Add anhydrous DMSO (5.0 mL). Stir until dissolved.
-
Add DIPEA (348 µL, 2.0 mmol).
-
Add the Amine Nucleophile (1.2 mmol) dropwise.
-
-
Reaction:
-
Heat the mixture to 80°C .
-
Note: While 2,4-dinitro systems react at RT, this mono-nitro system requires thermal energy.
-
Monitor by TLC (30% EtOAc/Hexanes) or LCMS at 1-hour intervals. Reaction is typically complete in 2–4 hours.
-
-
Workup (Aqueous Extraction):
-
Purification:
Workflow Diagram
Caption: Optimized workup strategy for DMSO-mediated SNAr reactions.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Nucleophile is too bulky or weak. | Switch solvent to NMP and increase temp to 100°C . |
| Hydrolysis Product (Phenol) | Wet solvent (Hydroxide competition). | Use Anhydrous DMSO ; add 3Å Molecular Sieves. |
| Emulsion during Workup | DMSO/Water surface tension. | Add a small amount of IPA or saturate aqueous layer with NaCl . |
| Dark/Tar Formation | Thermal decomposition. | Lower temp to 60°C and extend reaction time; degas solvents. |
Safety & Hazard Identification
-
Fluorinated Aromatics: Often possess skin-sensitizing properties. Handle with nitrile gloves.
-
Nitro Compounds: Potential energetic hazards upon rapid heating. Do not seal the vessel hermetically; use a pressure-release cap or nitrogen balloon.
-
DMSO: Penetrates skin easily, carrying dissolved toxins (like the nitro-substrate) into the bloodstream. Double-gloving is mandatory.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). C–F Bond Activation in Organic Synthesis. Angewandte Chemie International Edition, 58(46), 16368-16388. (Discussion on Fluorine as a leaving group).
-
Neustadt, B. R. (2005). Nucleophilic Aromatic Substitution. Comprehensive Organic Synthesis. (General protocols for SNAr).
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Conditions.
Sources
Troubleshooting & Optimization
managing regioselectivity in reactions of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
The following technical guide is structured as a specialized support center resource for researchers working with 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS: 1259838-59-9) . It addresses the specific challenges of regioselectivity driven by the competing electronic effects of the fluoro, nitro, and methoxymethyl substituents.
Topic: Managing Regioselectivity & Chemoselectivity
Status: Operational | Level: Advanced Research Support
Executive Technical Summary
1-Fluoro-4-(methoxymethyl)-2-nitrobenzene presents a unique "push-pull" electronic landscape that dictates its reactivity profile. Successful derivatization requires navigating the conflict between the highly activated C1 position (SNAr), the sterically crowded but acidic C3/C6 protons (Deprotonation/Metalation), and the acid-sensitive methoxymethyl (MOM) ether.
The Core Regioselectivity Triad:
-
Nucleophilic Attack (SNAr): Overwhelmingly favors C1 (displacement of F) due to activation by the ortho-nitro group. However, "hard" nucleophiles or specific solvents can trigger competing displacement of the nitro group (C2) or attack at the benzylic carbon.
-
Electrophilic Substitution (EAS): The ring is deactivated. If forced, substitution favors C5 , governed by the ortho-directing methoxymethyl group and the para-directing fluoro group, avoiding the deactivated meta-positions relative to nitro.
-
Directed Metalation (DoM): Regiocontrol is dictated by the acidity of the ring protons. H6 is the most acidic (between F and NO2 inductive vectors), but H3 (between NO2 and alkyl) is sterically locked.
Critical Reactivity Map
The following diagram visualizes the electronic pressures and reactive sites on the scaffold.
Caption: Figure 1. Reactivity landscape showing the dominant sites for Nucleophilic (Red), Electrophilic (Blue), and Base-mediated (Green) attacks.
Troubleshooting & Optimization Protocols
Module A: Nucleophilic Aromatic Substitution (SNAr)
Goal: Clean displacement of Fluorine (C1) without touching the Nitro group or Benzylic ether.
Q: Why am I observing denitration (displacement of NO2) instead of defluorination? A: While Fluorine is the superior leaving group in SNAr reactions activated by ortho-nitro groups (due to the high electronegativity of F stabilizing the Meisenheimer complex), the Nitro group is also a leaving group.
-
Root Cause: This often occurs with "hard" nucleophiles (e.g., alkoxides like NaOMe) in non-polar solvents where the transition state energy difference narrows, or if the reaction is overheated.
-
Solution:
-
Switch Solvent: Use polar aprotic solvents (DMSO, DMF, NMP). These solvate the cation, leaving the nucleophile "naked" but also stabilizing the transition state for F-displacement more effectively than NO2-displacement.
-
Temperature Control: Keep temperatures below 80°C. NO2 displacement typically has a higher activation energy.
-
Nucleophile Softness: Use softer nucleophiles (amines, thiols) which show essentially 100% chemoselectivity for C-F.
-
Q: Can I use strong bases (e.g., NaH, KOtBu) to generate my nucleophile? A: Proceed with extreme caution.
-
Risk: The benzylic protons at C4 (Ar-CH₂-OMe) are not resonance-acidified by the meta-nitro group, but the overall electron-deficient ring lowers their pKa compared to toluene. Strong bases can cause deprotonation at the benzylic position, leading to oxidative dimerization (stilbene formation) or complex mixtures.
-
Protocol: Use mild bases like Cs₂CO₃ or DIPEA in MeCN or DMF. If a strong base is required, generate the nucleophile separately before adding it to the nitrobenzene substrate at low temperature (0°C).
Module B: Electrophilic Aromatic Substitution (EAS)
Goal: Regioselective halogenation or nitration of the ring.[1]
Q: Where will electrophiles attack? The directing groups conflict. A: You must analyze the "Director Strength" and "Position Availability."
-
Analysis:
-
-F (C1): Ortho/Para director. Directs to C2 (occupied), C4 (occupied), C6 .
-
-NO2 (C2): Meta director. Directs to C4 (occupied), C6 .
-
-CH₂OMe (C4): Alkyl-like Ortho/Para director. Directs to C3 , C5 .
-
-
Conflict: F and NO2 push for C6 . The Alkyl group pushes for C3/C5 .
-
Verdict: C5 is the kinetically favored site for bromination/nitration.
-
Why? C6 is sterically accessible but electronically deactivated by the inductive withdrawal of the adjacent F and NO2. C5 is activated by the ortho-alkyl group and para-fluoro resonance donation (F is a donor by resonance). C3 is sterically crowded (sandwiched between NO2 and Alkyl).
-
-
Protocol for Bromination: Use NBS (N-bromosuccinimide) in MeCN/TFA. Avoid Lewis acids that might cleave the methoxymethyl ether.
Module C: Organometallic Functionalization (DoM)
Goal: Functionalizing C6 via Magnesiation.
Q: How do I metalate the ring without reacting with the Nitro group? A: Standard Lithium bases (n-BuLi) are incompatible with nitro groups (leads to redox/addition reactions). You must use Knochel-Hauser Bases .
-
Reagent: TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).
-
Regioselectivity: The base is sterically bulky and thermodynamically controlled.
-
Site C6: Flanked by F and H. The proton is acidified by F (inductive) and NO2 (inductive). This is the most acidic site.
-
Site C3: Flanked by NO2 and Alkyl.[2] Sterically inaccessible to TMP base.
-
-
Protocol:
-
Dissolve substrate in dry THF at -40°C.
-
Add TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Stir for 30 min (Magnesiation at C6).
-
Quench with electrophile (e.g., I₂, DMF, Allyl bromide).
-
Experimental Decision Tree
Use this logic flow to select the correct conditions for your target transformation.
Caption: Figure 2. Workflow for selecting reaction conditions based on regioselectivity requirements.
Frequently Asked Questions (FAQs)
Q: Is the methoxymethyl (MOM) group stable during the reduction of the nitro group? A: Yes, but condition-dependent.
-
Catalytic Hydrogenation (H₂/Pd-C): Generally stable. However, acidic media can hydrolyze the acetal-like linkage. Ensure the solvent is neutral (e.g., MeOH or EtOH without added HCl).
-
Iron/Acid (Fe/AcOH): Risky. The acetic acid/iron system is mild, but prolonged heating can degrade the MOM ether.
-
Recommended: Use SnCl₂·2H₂O in Ethanol or Zn/NH₄Cl for a mild, chemoselective reduction of NO2 to NH2 that preserves the ether and the fluorine atom.
Q: Can I convert the methoxymethyl group to an aldehyde? A: Yes. This is a common strategy.
-
Step 1: Cleave the MOM ether to the benzyl alcohol. Use BBr₃ (boron tribromide) at -78°C. Note: BBr₃ is a Lewis acid; ensure it doesn't interact with the nitro group or displace the fluorine (unlikely at low temp). Alternatively, use mild acidic hydrolysis (6M HCl, THF) if the F/NO2 core tolerates it.
-
Step 2: Oxidize the alcohol to the aldehyde using MnO₂ (mild, benzylic selective) or Dess-Martin Periodinane .
Q: I need to introduce a substituent at C3. Is it possible? A: This is the most difficult position ("The Regioselectivity Dead Zone").
-
Direct EAS or Metalation will not favor C3 due to steric crowding between the Nitro and Methoxymethyl groups.
-
Strategy: You likely need to redesign the synthesis to introduce the C3 substituent before constructing the crowded 1-Fluoro-2-nitro-4-alkyl core, or use a "Vicarious Nucleophilic Substitution" (VNS) specifically tuned for ortho-nitro functionalization, though this is high-risk.
References
-
Nucleophilic Aromatic Substitution Mechanisms
- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
-
Source:
-
Regioselectivity in Fluoronitrobenzenes
- Lu, J., Paci, I., & Leitch, D. C. (2022). "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." ChemRxiv. (Discusses predictive models for SNAr regioselectivity).
-
Source:
-
Functionalization of Nitroarenes via Metalation
- Knochel, P., et al. (2011). "Functionalization of Nitroarenes via Selective Magnesiation." Angewandte Chemie International Edition.
-
Source:
-
Stability of Methoxymethyl Ethers
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for MOM group stability and cleavage conditions).
-
Source:
Sources
Technical Support Center: Purification of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Welcome to the technical support center for the purification of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important synthetic intermediate. Here, we move beyond generic protocols to provide in-depth, field-tested insights in a practical question-and-answer format. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Understanding and Identifying Potential Impurities
A successful purification strategy begins with a thorough understanding of what you are trying to remove. The synthetic route to 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene, typically involving electrophilic nitration of 1-fluoro-4-(methoxymethyl)benzene, dictates the likely impurity profile.
Q1: What are the most common impurities I should expect in my crude 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene, and where do they come from?
A1: The impurity profile is rarely simple and typically comprises unreacted starting materials, reaction byproducts, and residual reagents. Based on common synthetic routes, you should anticipate the following:
-
Isomeric Byproducts: The nitration of a substituted benzene ring is governed by the directing effects of the existing substituents. The fluoro and methoxymethyl groups are ortho, para-directing. While the desired product is the 2-nitro isomer, the formation of other positional isomers, such as 1-Fluoro-4-(methoxymethyl)-3-nitrobenzene, is possible, albeit often in smaller quantities depending on reaction conditions.
-
Unreacted Starting Material: Incomplete nitration will leave residual 1-fluoro-4-(methoxymethyl)benzene in your crude product.
-
Over-nitrated Species: Under harsh conditions, a second nitro group can be added to the aromatic ring, leading to dinitro-impurities.[1]
-
Acidic Residues: The nitrating mixture (typically HNO₃/H₂SO₄) must be completely removed. Insufficient quenching or washing will leave residual acids, which can interfere with subsequent reactions or degrade the product over time.[2][3]
-
Hydrolysis Products: The presence of water during synthesis or workup, especially at elevated temperatures, could potentially lead to the hydrolysis of the fluoro-group to a hydroxyl group, forming 1-Hydroxy-4-(methoxymethyl)-2-nitrobenzene.[1]
-
Residual Solvents: Solvents used in the reaction or extraction phases (e.g., dichloromethane, ethyl acetate) may be present.[1]
Table 1: Common Impurities and Recommended Analytical Detection Methods
| Impurity Category | Specific Example | Probable Source | Recommended Analytical Technique(s) |
| Isomeric Byproducts | 1-Fluoro-4-(methoxymethyl)-3-nitrobenzene | Side reaction during nitration | GC-MS, HPLC-UV/MS, ¹H & ¹⁹F NMR |
| Starting Material | 1-fluoro-4-(methoxymethyl)benzene | Incomplete reaction | GC-MS, HPLC-UV |
| Over-reaction Products | Dinitro-fluoro-(methoxymethyl)benzene | Harsh nitrating conditions | LC-MS, HPLC-UV |
| Acidic Residues | H₂SO₄, HNO₃ | Insufficient workup/neutralization | pH measurement of aqueous wash, Ion Chromatography |
| Hydrolysis Products | 1-Hydroxy-4-(methoxymethyl)-2-nitrobenzene | Reaction with water | LC-MS |
| Residual Solvents | Dichloromethane, Ethyl Acetate, etc. | Incomplete drying/evaporation | GC-MS (Headspace), ¹H NMR |
Q2: Which analytical techniques are best for assessing the purity of my sample before and after purification?
A2: A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique tells the whole story.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. It's indispensable for quickly assessing the complexity of your crude mixture, identifying the presence of starting material, and determining the optimal solvent system (mobile phase) for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantitative purity analysis. It excels at separating isomers and other non-volatile impurities. For nitroaromatic compounds, a C18 or a Phenyl-Hexyl column can be effective; the latter provides additional separation mechanisms through π-π interactions.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile impurities, such as residual starting materials and solvents.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed structural confirmation of your desired product and can reveal the presence of impurities if they are at a significant level (typically >1%). ¹⁹F NMR is particularly powerful for this compound, as it can quickly confirm the presence of fluorine-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown byproducts by providing their molecular weights.[7]
Section 2: High-Level Purification Strategy
Choosing the right purification method is critical for efficiency and yield. This decision tree outlines a logical approach based on the physical state and impurity profile of your crude product.
Diagram 1: Purification Method Selection Workflow
Caption: Decision tree for selecting a primary purification method.
Q3: My crude product is a solid. Should recrystallization be my first choice?
A3: Absolutely. Recrystallization is the most efficient and scalable method for purifying solid compounds and should always be attempted before resorting to chromatography.[8] The principle relies on the differential solubility of your target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve your product well when hot but poorly when cold, while impurities remain soluble (or insoluble) at all temperatures.[9]
Q4: When is column chromatography necessary for 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene?
A4: You should proceed to column chromatography under these circumstances:
-
Oily or Waxy Product: If your crude product does not solidify, recrystallization is not an option.
-
Failed Recrystallization: If recrystallization fails to improve purity to the desired level.
-
Closely Related Impurities: If the primary impurities are isomers with very similar solubility profiles to your product, making separation by recrystallization ineffective.[4][10]
-
Small-Scale Purification: For small research-scale quantities (<5g), chromatography is often faster and more straightforward than optimizing a recrystallization protocol.[10]
Section 3: Troubleshooting and Detailed Protocols
This section provides actionable protocols and troubleshooting for the most common purification techniques.
Recrystallization Troubleshooting
Q5: What are good starting solvents for recrystallizing 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene?
A5: Given the polar nitro group and the ether linkage, moderately polar solvents are an excellent starting point. The "like dissolves like" principle is a good guide.[9]
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Type | Rationale & Comments |
| Isopropanol | Single Solvent | Often provides the steep solubility curve needed for good recovery of nitroaromatic compounds.[9] |
| Ethanol/Water | Mixed Solvent | A powerful and common pair. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until cloudiness persists.[9] |
| Toluene/Heptane | Mixed Solvent | Useful if the compound is less polar. Dissolve in hot toluene and add heptane as the anti-solvent. |
| Dichloromethane/Hexane | Mixed Solvent | A less common choice for recrystallization due to DCM's low boiling point, but can be effective for precipitating a pure product from a concentrated solution.[11] |
Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[9] It is a common problem, often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point.
-
Slow Cooling: This is critical. Allow the flask to cool slowly on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling favors the formation of a stable crystal lattice.[9]
-
Change Solvents: The boiling point of your chosen solvent may be too high. Switch to a lower-boiling point solvent system.
Protocol 1: Two-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (e.g., hot ethanol) in small portions while heating and stirring until the solid just dissolves. Use the absolute minimum amount required.
-
While maintaining the heat, add the "bad" solvent (e.g., hot water) dropwise until you observe persistent cloudiness (turbidity).[12]
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Remove the flask from the heat source, remove the stir bar, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of ice-cold solvent mixture.[12]
-
Dry the purified crystals under vacuum.
Column Chromatography Guide
Q7: How do I choose the right mobile phase (eluent) for column chromatography?
A7: The right eluent should move your desired compound to a retention factor (Rƒ) of 0.25-0.35 on a TLC plate. This provides the best balance for good separation from impurities.
-
Starting Point: Begin with a non-polar solvent system like 10% Ethyl Acetate / 90% Hexanes .
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in the chosen solvent system.
-
If the Rƒ is too low (<0.2): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move to 15% or 20% Ethyl Acetate).
-
If the Rƒ is too high (>0.5): Your eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Principle: The stationary phase (silica gel) is highly polar. Polar compounds in your mixture will adhere more strongly and elute later. Less polar compounds have a higher affinity for the non-polar mobile phase and elute faster.[10][13]
Diagram 2: Standard Column Chromatography Workflow
Caption: Step-by-step workflow for purification by column chromatography.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with your chosen stationary phase (silica gel) as a slurry in the least polar component of your mobile phase (e.g., hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the column.
-
Elution: Add your pre-determined mobile phase to the top of the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Use TLC to analyze the fractions to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified compound.
References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Available at: [Link]
-
Skelton, B. W., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M975. Available at: [Link]
-
Canadian Daydream. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]
-
Chemistry Notes. (2022). Laboratory Preparation of Nitrobenzene, purification,Uses. Available at: [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]
-
Somerville, C. C., & Nishino, S. F. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Applied and Environmental Microbiology, 61(1), 353–359. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]
-
ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Available at: [Link]
-
FranklyChemistry. (2013). Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. Available at: [Link]
-
ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link]
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29386–29392. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ukessays.com [ukessays.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. reddit.com [reddit.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. m.youtube.com [m.youtube.com]
challenges in the synthesis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene derivatives
Technical Support Center: Synthesis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Welcome to the Advanced Synthesis Support Hub. Ticket Context: Target Molecule ID: 1-F-4-MOM-2-NO2-Bz Primary User Base: Medicinal Chemistry & Process Development Teams
System Overview & Route Architecture
The synthesis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene presents a classic "chemoselectivity vs. regioselectivity" conflict. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom creates a highly electrophilic center, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the directing effects of the substituents make direct nitration of the ether precursor unfavorable.
Below is the Master Decision Tree for selecting your synthetic strategy based on available starting materials and risk tolerance.
Figure 1: Synthetic logic flow indicating critical failure points (Red) and recommended pathways (Green).
Troubleshooting Guide (FAQ Format)
Ticket #001: "I tried nitrating 1-fluoro-4-(methoxymethyl)benzene, but the NMR is wrong."
Diagnosis: Regioselectivity Mismatch. Root Cause: You are fighting conflicting directing groups.
-
Fluorine (Position 1): Weakly deactivating, ortho/para directing.
-
Methoxymethyl (Position 4): Weakly activating, ortho/para directing.
The alkyl group at C4 is a stronger activator than the halogen at C1. Consequently, the nitronium ion (
Corrective Protocol: Do not nitrate the ether. You must install the nitro group before establishing the ether linkage or use a precursor where the nitro group is already fixed in the correct position (e.g., 4-fluoro-3-nitrobenzyl alcohol ).
Ticket #002: "I used NaH and MeI to methylate my alcohol, but I lost the Fluorine atom."
Diagnosis: Unintended Nucleophilic Aromatic Substitution (SNAr). Root Cause: This is the most common failure mode. The nitro group at Position 2 withdraws electron density from the ring, making the C-F bond at Position 1 highly electrophilic. When you use Sodium Hydride (NaH), you generate a high concentration of alkoxide ions. While intended to deprotonate the benzyl alcohol, the alkoxide (or even the methoxide formed from trace methanol) acts as a nucleophile and attacks C1, displacing the fluoride.
Mechanism of Failure:
-
Activation: The 2-nitro group activates the C-F bond.
-
Attack: Methoxide (
) attacks C1. -
Complex: Formation of a Meisenheimer complex.
-
Elimination: Fluoride (
) is ejected. -
Product: You synthesized 2-nitro-4-(methoxymethyl)anisole.
Figure 2: Mechanism of the S_NAr side reaction driven by strong bases.
Corrective Protocol (The "Safe" Methylation): Switch to conditions that avoid generating strong nucleophiles.
| Method | Reagents | Mechanism | Risk Level |
| Silver Oxide (Recommended) | Mild base, coordinates halide | Low | |
| Acid Catalysis | MeOH, | Fisher etherification | Low |
| Williamson (NaH) | NaH, MeI, THF | Strong alkoxide generation | CRITICAL |
Recommended Procedure (Silver Oxide Method):
-
Dissolve 4-fluoro-3-nitrobenzyl alcohol (1.0 equiv) in anhydrous DCM.
-
Add Methyl Iodide (5.0 equiv).
-
Add Silver(I) Oxide (
, 2.0 equiv). -
Stir at room temperature in the dark (foil-wrapped) for 16-24 hours.
-
Filter through Celite to remove silver salts.
-
Concentrate. This usually yields pure product without SNAr byproducts [1].
Ticket #003: "Can I start from 4-Fluoro-3-nitrotoluene? It's cheaper."
Diagnosis: Valid Route Validation. Assessment: Yes, this is often the preferred industrial route as it avoids the sensitive alcohol intermediate until the final step.
Protocol Workflow:
-
Radical Bromination:
-
Reagents: NBS (N-Bromosuccinimide), catalytic AIBN or Benzoyl Peroxide.
-
Solvent:
or Benzotrifluoride (greener alternative). -
Note: Stop reaction at ~80% conversion to avoid gem-dibromination.
-
-
Methanolysis (Ether Formation):
-
Reagents: Methanol,
(mild base). -
Why it works: Benzyl bromides are highly reactive toward SN2 attack. Methanol is a weak nucleophile but sufficient for benzylic displacement. The mild carbonate base neutralizes the HBr formed but is not strong enough to trigger the SNAr on the fluorine [2].
-
Quantitative Data Summary: Reaction Conditions
| Parameter | Route A (Nitration) | Route B (Alcohol Methylation) | Route C (Bromination/Solvolysis) |
| Regioselectivity | Poor (Mixture) | Excellent (Pre-installed) | Excellent (Pre-installed) |
| SNAr Risk | N/A | High (if base > pKa 15 used) | Low (if weak base used) |
| Scalability | Low | Medium (Ag is expensive) | High |
| Key Reagents | NBS, then MeOH/ |
References
- L. F. Fieser and M. Fieser.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 1011.
-
Vasilopoulos, A., et al. "A mild C-F functionalization of benzylic sp3 C-H bonds."[1] Organic Letters, 2020, 22(14), 5746-5748. Link (Demonstrates stability of benzylic fluorides/ethers under specific conditions).
- Terrier, F.Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
-
Sigma-Aldrich. "Product Specification: 4-Fluoro-3-nitrobenzyl alcohol." Link (General property verification).
Disclaimer: All protocols involve hazardous chemicals (methyl iodide, nitro compounds). Perform a full risk assessment before experimentation.
Sources
Validation & Comparative
1-Fluoro-4-(methoxymethyl)-2-nitrobenzene vs 1-chloro-4-(methoxymethyl)-2-nitrobenzene reactivity
Executive Summary
Topic: Comparative reactivity of halogenated nitrobenzene scaffolds in Nucleophilic Aromatic Substitution (
Theoretical Foundation: The "Halogen Effect" in
To understand the performance difference between these two reagents, one must look beyond standard
The Mechanism
The reaction proceeds via an addition-elimination pathway.[1][2][3][4] The rate-determining step (RDS) is the initial attack of the nucleophile to form the anionic Meisenheimer Complex .
-
Inductive Stabilization: The highly electronegative Fluorine atom at C1 pulls electron density away from the ring carbon. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon, making it significantly more electrophilic.
-
Transition State: The resulting negative charge is delocalized onto the ortho-nitro group. Fluorine stabilizes this anionic transition state more effectively than chlorine.
-
Leaving Group Departure: Although F is a stronger bond than Cl, the C-X bond breaking occurs after the rate-determining step. Therefore, bond strength is kinetically irrelevant.
Visualizing the Pathway
The following diagram illustrates the energy landscape and mechanistic flow.
Figure 1: The
Comparative Performance Data
The following data summarizes the expected reactivity profiles based on physical organic chemistry principles for o-nitrohalobenzenes.
| Feature | 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene | 1-Chloro-4-(methoxymethyl)-2-nitrobenzene |
| Relative Rate ( | ~100 – 1000 | 1 |
| Reaction Temperature | Room Temp (20–40 °C) | Elevated (80–120 °C) |
| Base Requirement | Mild (e.g., | Stronger/Excess (e.g., |
| Benzylic Stability | High (Mild conditions preserve ether) | Moderate (High heat risks ether cleavage) |
| Cost | High | Low |
| Atom Economy | Lower (HF byproduct requires scavenging) | Higher |
Structural Considerations: The Methoxymethyl Group
The 4-(methoxymethyl) group (
-
Electronic Effect: It is weakly electron-donating (inductive). This slightly deactivates the ring compared to a simple nitrobenzene, making the ortho-nitro activation even more critical.
-
Stability: This is a benzylic ether.[5] It is generally stable to base. However, under the forcing conditions required for the Chloro analog (high heat, strong nucleophiles), there is a non-zero risk of side reactions at the benzylic position (e.g., elimination to a quinone methide-like species if oxidants are present, or nucleophilic attack at the benzylic carbon).
Decision Matrix: Selection Guide
Use this logic flow to select the appropriate reagent for your specific application.
Figure 2: Decision tree for selecting between Fluoro and Chloro substrates.
Experimental Protocol: Amination Validation
This protocol provides a standardized method to compare the reactivity of both substrates using Morpholine as a model nucleophile.
Objective: Synthesize 4-(4-(methoxymethyl)-2-nitrophenyl)morpholine.
Materials
-
Substrate A: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 eq)
-
Substrate B: 1-Chloro-4-(methoxymethyl)-2-nitrobenzene (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology
-
Setup: Prepare two reaction vials.
-
Vial A (Fluoro): Dissolve 100 mg of Substrate A in 2 mL MeCN.
-
Vial B (Chloro): Dissolve 100 mg of Substrate B in 2 mL MeCN.
-
-
Addition: Add
(2.0 eq) followed by Morpholine (1.2 eq) to both vials. -
Incubation (Room Temperature Phase):
-
Stir both vials at 25 °C .
-
Checkpoint (T = 1 hour): Perform TLC (30% EtOAc/Hexane).
-
Observation: Vial A (Fluoro) should show significant conversion (new intense yellow/orange spot). Vial B (Chloro) will likely show mostly starting material.
-
-
Heating Phase (If required):
-
If Vial B shows no reaction, heat to 80 °C .
-
Monitor Vial B every hour. It typically requires 4–12 hours at reflux to reach completion.
-
-
Workup:
-
Dilute with EtOAc, wash with water (to remove salts and DMF), dry over
, and concentrate.
-
Self-Validating Endpoint
-
Visual: The reaction mixture turns from pale yellow to deep orange/red as the aniline product forms.
-
NMR Verification:
-
Starting Material: Distinct doublet (F-coupling) or singlet (Cl-analog) for the aromatic proton at C3.
-
Product: The aromatic signals shift upfield due to the electron-donating amine. The benzylic
signal (singlet, ~4.4 ppm) must remain intact, confirming the stability of the methoxymethyl group.
-
Safety & Handling
1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
-
HF Generation: The byproduct of the reaction is the fluoride ion (
). In acidic workups, this can form trace Hydrofluoric Acid (HF).-
Mitigation: Always maintain basic conditions during the reaction. Use glass-compatible bases (carbonates) or quench with aqueous bicarbonate.
-
-
Skin Absorption: Like all nitrobenzenes, this compound is likely readily absorbed through the skin. Wear nitrile gloves.
1-Chloro-4-(methoxymethyl)-2-nitrobenzene
-
Thermal Hazards: Because this reagent requires higher temperatures, ensure the reaction vessel is rated for pressure if using sealed tubes (MeCN boils at 82 °C).
-
Benzylic Ether Stability: Avoid using Lewis Acids (
, ) or radical initiators (NBS) with this scaffold, as they will cleave or oxidize the methoxymethyl group.
References
-
Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. Retrieved from [Link]
-
Reactivity of Halogens in
Reactions. Master Organic Chemistry. Retrieved from [Link] -
Protection of Alcohols: Benzyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
Sources
A Comparative Guide to 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene: A Versatile Building Block for Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Fluoro-4-(methoxymethyl)-2-nitrobenzene is a strategically functionalized aromatic compound poised for significant utility in medicinal chemistry, agrochemical research, and materials science. While direct literature on this specific molecule is sparse, its structural motifs—a fluorine atom activated by an ortho-nitro group and a modifiable methoxymethyl substituent—allow for a robust predictive analysis of its reactivity and applications. This guide provides a comprehensive evaluation of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene by comparing its projected chemical behavior and synthetic potential against a landscape of well-documented, structurally related fluoronitrobenzene analogs. We will explore its core reactivity, propose its application in the synthesis of complex molecular architectures, and provide detailed, validated protocols for its use, establishing it as a valuable and versatile synthon for researchers.
Molecular Profile and Predicted Reactivity
The synthetic utility of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene stems from the specific arrangement of its functional groups, which dictates its electronic environment and reactivity.
-
Structure:
-
A benzene ring substituted with:
-
A fluoro group at position 1.
-
A nitro group at position 2.
-
A methoxymethyl group at position 4.
-
-
-
Electronic Properties & Reactivity:
-
The potent electron-withdrawing nature of the nitro (NO₂) group, acting through both inductive and resonance effects, significantly deactivates the aromatic ring toward electrophilic substitution.[1]
-
Crucially, this deactivation creates a strong electron deficiency at the carbon atom bonded to the fluorine, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The ortho position of the nitro group provides powerful activation for the displacement of the fluorine atom, which is an excellent leaving group.[2][3]
-
The nitro group itself is a versatile functional handle. It can be readily reduced to an amine (NH₂), transforming the molecule into a valuable aniline derivative for subsequent reactions like amide bond formation, urea synthesis, or the construction of heterocyclic systems.[2][4]
-
The methoxymethyl group (CH₂OCH₃) at the para position distinguishes this molecule from simpler analogs. It is generally considered a weak activating or deactivating group but offers unique advantages, including influencing solubility and providing an additional site for chemical modification (e.g., ether cleavage to a hydroxymethyl group) under specific conditions.
-
The logical relationship between the molecule's structure and its primary reaction pathways is illustrated below.
Caption: Predicted reactivity pathways for 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene.
Comparative Analysis with Alternative Fluoronitrobenzene Building Blocks
The value of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene is best understood by comparing it to commercially available and widely cited analogs. Each alternative offers a different combination of substituents that modulate reactivity, solubility, and the potential for downstream functionalization.
| Building Block | Key Structural Difference | Documented Applications | Performance Considerations & Trade-offs |
| 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene | Methoxymethyl group | (Projected) Synthesis of complex APIs, agrochemicals, and materials where the methoxymethyl or a derivative (e.g., hydroxymethyl) is desired for SAR studies or as a linker. | Offers a unique site for modification compared to simple alkyl or alkoxy groups. Solubility may be enhanced in certain organic solvents. |
| 2-Fluoro-4-methoxy-1-nitrobenzene [5] | Methoxy group | Intermediate for anti-inflammatory drugs, analgesics, herbicides, and insecticides.[5] | The methoxy group is a stronger electron-donating group than methoxymethyl, which can subtly influence the rate of SNAr. It is generally stable. |
| 4-Ethoxy-2-fluoro-1-nitrobenzene [3] | Ethoxy group | Precursor for substituted anilines and heterocyclic compounds like phenothiazines (used in antipsychotics).[3] | The slightly larger ethoxy group may have minor steric implications and can influence lipophilicity and solubility profiles. |
| 1-Fluoro-2-methyl-4-nitrobenzene [6] | Methyl group | General aromatic intermediate in fine chemical synthesis.[6] | The methyl group is a simple, stable substituent. It offers a site for potential oxidation but is less readily functionalized than a methoxymethyl group. |
| 1-Fluoro-2-nitrobenzene [4] | No para-substituent | Key precursor in multi-step syntheses of APIs and agrochemicals requiring a simple fluoronitrophenyl core.[4] | Provides the most fundamental scaffold. Lacks a para-substituent for SAR exploration, making it less versatile for library synthesis. |
This comparison highlights that while all these molecules share the core reactive moiety for SNAr and nitro reduction, the choice of the para-substituent is a critical experimental design decision. The methoxymethyl group in the title compound provides a unique balance of stability and potential for further, selective chemical transformation, setting it apart from its analogs.
Projected Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7][8] 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene serves as an ideal starting material for building complex, fluorinated molecules.
A generalized synthetic workflow for drug discovery would leverage the two primary reactive sites in a sequential manner.
Caption: A generalized workflow for synthesizing diverse compound libraries.
This strategy allows for immense diversity. The nucleophile in Phase 1 could be an amine, thiol, or alcohol from a library of building blocks. The resulting aniline from Phase 2 can then be coupled with various electrophiles, leading to a large matrix of final compounds for structure-activity relationship (SAR) studies.[2] This approach is particularly relevant for synthesizing inhibitors of enzymes like insulin-like growth factor-1 receptor, where similar building blocks have been used.[9]
Experimental Protocol: Synthesis of N-Benzyl-4-(methoxymethyl)-2-nitroaniline via SNAr
This protocol details a representative SNAr reaction, a cornerstone application for this reagent. The procedure is self-validating, as reaction progress can be easily monitored by Thin Layer Chromatography (TLC), and the product can be characterized by standard analytical techniques (NMR, MS).
Objective: To synthesize N-Benzyl-4-(methoxymethyl)-2-nitroaniline by reacting 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene with benzylamine.
Materials:
-
1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (e.g., 1.85 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol). The base is crucial to neutralize the hydrofluoric acid (HF) byproduct of the reaction, driving the equilibrium towards the product.
-
Add 40 mL of anhydrous DMF. The polar aprotic solvent is ideal for SNAr reactions as it solvates the cation of the base while leaving the nucleophile relatively free and reactive.
-
-
Addition of Nucleophile:
-
Add benzylamine (1.18 g, 11 mmol, 1.2 mL) to the stirring suspension. Using a slight excess of the nucleophile ensures the complete consumption of the starting material.
-
-
Reaction Execution:
-
Attach a condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle.
-
Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of water. This will precipitate the organic product and dissolve the inorganic salts (K₂CO₃, KF).
-
Transfer the aqueous mixture to a separatory funnel and extract three times with 50 mL of ethyl acetate.
-
Combine the organic layers and wash twice with 50 mL of water and once with 50 mL of brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
The final product, a yellow-orange solid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Conclusion
1-Fluoro-4-(methoxymethyl)-2-nitrobenzene represents a highly promising and versatile building block for synthetic chemists. By leveraging the well-established principles of nucleophilic aromatic substitution and nitro group reduction, this reagent provides a reliable and efficient entry point to a wide array of complex molecular targets. Its unique methoxymethyl group offers distinct advantages over simpler analogs for library synthesis and fine-tuning molecular properties. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this powerful synthon into their drug discovery and material science programs, accelerating the development of novel and impactful chemical entities.
References
- Unibrom Corp. (n.d.). Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block.
- Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene.
- The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene.
- Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018). Molbank, 2018(1), M971.
- Matrix Fine Chemicals. (n.d.). 1-FLUORO-2-METHYL-4-NITROBENZENE | CAS 455-88-9.
- Significance of Fluorine in Medicinal Chemistry: A Review. (2009). International Journal of ChemTech Research, 1(4), 1255-1264.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
- Fluorinated building blocks in drug design: new pathways and targets. (2024). Future Medicinal Chemistry, 16(1), 1-4.
- A Comparative Study of Aromatic Electrophilic Substitution Reaction at the Meta and Ortho-Position in Toluene. (2019). International Research Journal of Engineering and Technology (IRJET), 6(4), 2395-0056.
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). International Journal of Research and Analytical Reviews (IJRAR), 3(4).
- Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (2017). International Journal of Research Trends and Innovation (IJRTI), 2(6).
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Kinetic Profiling and Reactivity Benchmarking: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Subject: Kinetic Analysis and Comparative Reactivity of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene in Nucleophilic Aromatic Substitution (
Executive Summary & Core Directive
This guide provides an in-depth technical analysis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS 1259838-59-9) , a specialized electrophile used in the synthesis of pharmaceutical intermediates. Unlike standard commodity reagents, this molecule features a specific methoxymethyl (MOM) side chain at the para-position relative to the fluorine leaving group, combined with an ortho-nitro activating group.
The focus of this document is to benchmark its reactivity against standard alternatives (e.g., chloro-analogs, non-substituted variants) and to provide a rigorous, self-validating experimental framework for kinetic profiling.
Key Findings at a Glance
| Feature | 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene | 1-Chloro-Analog | 1-Fluoro-2-nitrobenzene (Parent) |
| Leaving Group Ability ( | High (100x) | Low (1x) | High (100x) |
| Electronic Activation | Moderate (o-NO2, p-Alkyl-like) | Moderate | High (o-NO2, p-H) |
| Rate Limiting Step | Nucleophilic Attack ( | Nucleophilic Attack ( | Nucleophilic Attack ( |
| Solvent Sensitivity | High (Polar Aprotic preferred) | Moderate | High |
Mechanistic Foundation & Reactivity Profile
The Mechanism
The reaction of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene with nucleophiles (amines, thiols, alkoxides) proceeds via the classical two-step addition-elimination mechanism (
-
Step 1 (Rate-Determining): Nucleophilic attack at C-1, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
Step 2 (Fast): Re-aromatization and expulsion of the fluoride ion.
The presence of the highly electronegative Fluorine atom at C-1 inductively stabilizes the transition state leading to the Meisenheimer complex, making the fluoro-derivative significantly more reactive than its chloro- or bromo- counterparts, a phenomenon known as the Element Effect (
Substituent Effects: The Role of the 4-Methoxymethyl Group
The 4-methoxymethyl (
-
Inductive Effect (
): The oxygen atom is electronegative, but it is separated from the ring by a methylene spacer ( ). This dampens the electron-withdrawing effect. -
Resonance Effect (
): Unlike a direct methoxy substituent ( ), the methylene spacer prevents resonance donation of the oxygen lone pair into the aromatic ring. -
Net Effect: The group acts largely as an alkyl substituent (weakly electron-donating via hyperconjugation). Consequently, it slightly deactivates the ring toward nucleophilic attack compared to the unsubstituted parent (1-fluoro-2-nitrobenzene), but avoids the strong deactivation seen with direct electron-donating groups like
or .
Visualizing the Reaction Pathway
The following diagram illustrates the reaction coordinate and the stabilization provided by the o-nitro group.
Figure 1: Reaction coordinate diagram for the
Comparative Performance Analysis
This section benchmarks 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene against its primary alternatives.
Comparison vs. 1-Chloro-4-(methoxymethyl)-2-nitrobenzene
Hypothesis: The fluoro-derivative will react 100–1000x faster than the chloro-derivative.
Data Support: In
| Parameter | Fluoro-Derivative (Target) | Chloro-Derivative (Alternative) | Implication |
| Relative Rate ( | ~100 - 500 | 1 | Fluoro is preferred for mild conditions or weak nucleophiles. |
| Temperature Required | 25°C - 60°C | 80°C - 120°C | Fluoro allows for lower thermal budget, reducing side reactions. |
| Cost | High | Low | Use Chloro for large-scale, non-sensitive steps; Fluoro for high-value steps. |
Comparison vs. 1-Fluoro-2-nitrobenzene (Parent)
Hypothesis: The target molecule will react slightly slower than the parent compound.
Data Support: The 4-methoxymethyl group is weakly electron-donating (alkyl-like). Hammett equation analysis (
| Substrate | Substituent ( | Electronic Effect ( | Predicted Reactivity |
| 1-Fluoro-2-nitrobenzene | 0.00 | Baseline (Fast) | |
| Target Molecule | ~ -0.05 to -0.10 | Slightly Slower (0.8x - 0.9x) | |
| 1-Fluoro-4-methyl-2-nitrobenzene | -0.17 | Slower (0.6x) |
Experimental Protocol: Kinetic Profiling
This protocol is designed to determine the second-order rate constant (
Materials & Reagents
-
Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (10 mM stock in Acetonitrile).
-
Nucleophile: Morpholine (excess, >10 equivalents).
-
Solvent: Acetonitrile (MeCN) or DMSO (anhydrous).
-
Internal Standard: 1,3,5-Trimethoxybenzene (for NMR monitoring) or none for UV-Vis.
Methodology (UV-Vis Spectrophotometry)
Principle: Monitor the appearance of the yellow/orange aniline product (bathochromic shift due to conjugation).
-
Preparation: Prepare a 50 µM solution of the substrate in MeCN in a quartz cuvette.
-
Baseline: Record the UV-Vis spectrum (200–600 nm) to identify
of the substrate. -
Initiation: Rapidly inject a 100-fold excess of Morpholine (final conc. 5 mM).
-
Monitoring: Track absorbance at the product's
(typically 380–420 nm for o-nitroanilines) over time. -
Data Analysis:
-
Plot
vs. time to obtain the pseudo-first-order rate constant, . -
Repeat with varying [Morpholine] (5, 10, 20, 40 mM).
-
Plot
vs. [Morpholine]; the slope yields the second-order rate constant .
-
Data Processing Workflow
The following diagram outlines the logic flow for validating the kinetic data.
Figure 2: Logic flow for kinetic data acquisition and validation.
Representative Data & Interpretation
Based on established kinetic principles for o-nitrofluorobenzenes, the following table represents expected kinetic values in Acetonitrile at 25°C.
| Nucleophile | Activation Energy ( | Comments | |
| Piperidine | 10–12 kcal/mol | Fast; steric hindrance is minimal. | |
| Morpholine | 12–14 kcal/mol | Slower due to lower basicity ( | |
| Ethanol (EtO-) | < 10 kcal/mol | Very fast; requires controlled addition. |
Interpretation:
-
If
does not scale linearly with [Nu], suspect a "catalyzed" pathway (e.g., base catalysis by the amine), though this is rare with Fluorine leaving groups in polar aprotic solvents. -
The reaction is highly sensitive to solvent polarity. Switching from Toluene to DMSO can increase the rate by
fold.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[2] Link
-
CymitQuimica. (n.d.). Product Page: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS 1259838-59-9).[3] Link
-
Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. Link
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions. Nature, 534, 369–373. Link (Provides context on concerted vs stepwise mechanisms in SNAr).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
